N'-phenylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-phenylbenzenesulfonohydrazide is an organic compound with the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.301 g/mol It is a sulfonyl hydrazide derivative, characterized by the presence of a sulfonyl group attached to a hydrazide moiety, which is further connected to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-phenylbenzenesulfonohydrazide can be synthesized through the reaction of benzenesulfonyl chloride with phenylhydrazine . The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for N’-phenylbenzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-phenylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl azides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide moiety under mild conditions.
Major Products Formed
Oxidation: Sulfonyl azides.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted hydrazides.
Wissenschaftliche Forschungsanwendungen
N’-phenylbenzenesulfonohydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-phenylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can disrupt key biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N’-phenylbenzenesulfonohydrazide can be compared with other sulfonyl hydrazides, such as:
- N’-methylbenzenesulfonohydrazide
- N’-ethylbenzenesulfonohydrazide
- N’-propylbenzenesulfonohydrazide
Uniqueness
N’-phenylbenzenesulfonohydrazide is unique due to the presence of a phenyl group, which can enhance its stability and reactivity compared to its alkyl-substituted counterparts . This structural feature also contributes to its potential biological activity and versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
6596-69-6 |
---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
N'-phenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C12H12N2O2S/c15-17(16,12-9-5-2-6-10-12)14-13-11-7-3-1-4-8-11/h1-10,13-14H |
InChI-Schlüssel |
NLEOEXCPIKOHJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.